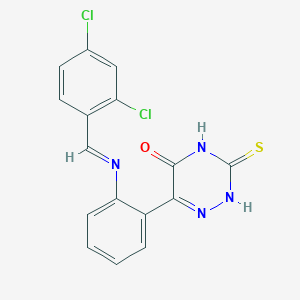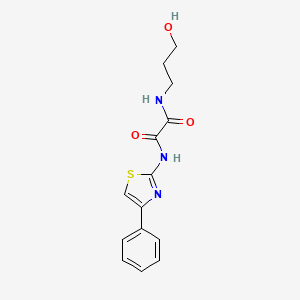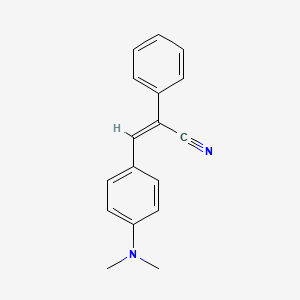
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It belongs to the class of thioxotriazines , which are heterocyclic compounds containing a triazine ring (a six-membered ring with three nitrogen atoms) and a sulfur atom.
- The compound’s structure features a dichlorobenzylidene group attached to an amino group, forming a thioxo (sulfur-oxygen double bond) linkage.
6-(2-((2,4-Dichlorobenzylidene)amino)phenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: , is a complex organic compound with a mouthful of a name!
Méthodes De Préparation
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of with under appropriate conditions.
Reaction Conditions: The reaction typically occurs in a solvent (such as ethanol or methanol) with a mild acid catalyst (such as acetic acid). Heating the mixture facilitates the formation of the desired product.
Industrial Production: While not widely produced industrially, small-scale synthesis in research laboratories or pharmaceutical companies is feasible.
Analyse Des Réactions Chimiques
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions lead to derivatives with modified functional groups, such as halogenated or alkylated forms.
Applications De Recherche Scientifique
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use as a probe in biochemical studies.
Industry: Limited industrial applications, but its stability and unique structure may inspire further research.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific interactions with biological targets. It may act as an enzyme inhibitor, receptor modulator, or participate in redox processes.
Molecular Targets: Further research is needed to identify specific targets (e.g., proteins, enzymes, or receptors) affected by this compound.
Pathways Involved: Understanding its impact on cellular pathways is crucial for therapeutic applications.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a dichlorobenzylidene group, amino functionality, and thioxo moiety sets it apart.
Similar Compounds: While I don’t have a specific list, other thioxotriazines or related heterocycles may share structural similarities.
Propriétés
Numéro CAS |
303094-66-8 |
|---|---|
Formule moléculaire |
C16H10Cl2N4OS |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
6-[2-[(2,4-dichlorophenyl)methylideneamino]phenyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C16H10Cl2N4OS/c17-10-6-5-9(12(18)7-10)8-19-13-4-2-1-3-11(13)14-15(23)20-16(24)22-21-14/h1-8H,(H2,20,22,23,24) |
Clé InChI |
CBFFTXANIZNLIF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNC(=S)NC2=O)N=CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(2Z)-3-chloro-2-butenyl]-3-methyl-8-[(3-phenylpropyl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11991374.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]isonicotinohydrazide](/img/structure/B11991379.png)
![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991386.png)

![N-[(1Z)-1-(4-methoxyphenyl)-3-(4-methylpiperidin-1-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11991389.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B11991394.png)
![4-(2-chlorobenzyl)-N-[(E)-(3-methyl-2-thienyl)methylidene]-1-piperazinamine](/img/structure/B11991398.png)

![2,6-dimethoxy-4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenyl acetate](/img/structure/B11991411.png)



![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-(octadecyloxy)benzamide](/img/structure/B11991426.png)

